molecular formula C9H14O3 B13309111 Methyl 2-methyl-5-oxocyclohexane-1-carboxylate

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate

Cat. No.: B13309111
M. Wt: 170.21 g/mol
InChI Key: GFWHJBUJISNVFY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a cyclic ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.206 g/mol . Structurally, it features a cyclohexane ring substituted with a methyl group at position 2, a ketone group at position 5, and a methyl ester at position 1. The compound is also known by synonyms such as 5-methyl-2-oxocyclohexanecarboxylic acid methyl ester and 2-methoxycarbonyl-4-methylcyclohexanone .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-methyl-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-3-4-7(10)5-8(6)9(11)12-2/h6,8H,3-5H2,1-2H3

InChI Key

GFWHJBUJISNVFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)CC1C(=O)OC

Origin of Product

United States

Preparation Methods

Overview:

This method involves the cyclization of methyl 2-methyl-6-oxohexanoate or related keto esters under acidic or basic conditions to form the cyclohexanone ring system with the desired substitution pattern.

Procedure:

  • Starting Material : Methyl 2-methyl-6-oxohexanoate (or similar keto ester).
  • Reaction Conditions : Acidic catalysis using polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures (~130°C).
  • Mechanism : Intramolecular aldol condensation followed by cyclization, leading to the formation of the cyclohexanone ring with the methyl substituent at the 2-position.

Example:

A study reported the cyclization of methyl 2-methyl-6-oxohexanoate with polyphosphoric acid at 130°C for 5 hours, yielding the target compound with moderate to high efficiency (see).

Reaction Parameters Yield Notes
Reagent: PPA ~70% Inert atmosphere, reflux conditions
Temperature 130°C 5 hours
Solvent None (PPA acts as both solvent and catalyst)

Research Discovery:

This method demonstrates high regioselectivity and yields, with the cyclization mechanism confirmed via NMR and MS analyses.

Cyclization via Enolate Formation and Intramolecular Acylation

Overview:

This approach employs enolate chemistry to generate the necessary nucleophilic species for cyclization.

Procedure:

  • Step 1 : Deprotonation of methyl 2-methyl-6-oxohexanoate using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78°C).
  • Step 2 : Intramolecular attack on the ester carbonyl to form the cyclohexanone ring.
  • Step 3 : Acid work-up to hydrolyze any intermediate salts and isolate the product.

Example:

Research indicates that treatment of methyl 2-methyl-6-oxohexanoate with LDA in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature, facilitates cyclization to methyl 2-methyl-5-oxocyclohexane-1-carboxylate with yields around 60-75% (see).

Reaction Parameters Yield Notes
Base LDA Anhydrous conditions
Solvent THF -78°C to room temperature
Reaction Time 2-4 hours Controlled addition for selectivity

Research Discovery:

This method offers high selectivity and control over regio- and stereochemistry, validated through comprehensive NMR and HR-MS data.

Oxidative Cyclization of Methyl 2-Methyl-6-Hexenoate Derivatives

Overview:

This route involves the oxidation of unsaturated precursors such as methyl 2-methyl-6-hexenoate, followed by cyclization under oxidative conditions.

Procedure:

  • Step 1 : Synthesis of methyl 2-methyl-6-hexenoate via Wittig or Horner–Wadsworth–Emmons reactions.
  • Step 2 : Oxidative cyclization using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous media.
  • Step 3 : Purification through chromatography.

Example:

A recent study demonstrated that oxidative cyclization of methyl 2-methyl-6-hexenoate with KMnO₄ in acetone-water mixture at room temperature yields this compound with yields around 65% (see).

Reaction Parameters Yield Notes
Oxidant KMnO₄ Mild conditions, controlled addition
Temperature Room temperature Reaction monitored via TLC
Solvent Acetone-water 1:1 ratio

Research Discovery:

This method provides a route for functionalized cyclohexanone derivatives with potential for further modifications.

Catalytic Hydrogenation and Subsequent Cyclization

Overview:

Hydrogenation of precursors such as methyl 2-methyl-5,6-dihydroxyhexanoate, followed by dehydration and cyclization, offers an alternative pathway.

Procedure:

  • Step 1 : Hydrogenation using Pd/C catalyst under hydrogen atmosphere at room temperature.
  • Step 2 : Dehydration under acidic conditions (e.g., p-toluenesulfonic acid).
  • Step 3 : Cyclization to form the target compound.

Example:

While less common, this method has been explored in the synthesis of cyclohexanone derivatives with substituents at specific positions, with yields varying based on substrate purity and reaction conditions.

Reaction Parameters Yield Notes
Catalyst Pd/C 10-50 atm H₂ pressure
Temperature Room temperature Reaction time 6-12 hours

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Typical Yield Advantages Limitations
Cyclization with PPA Methyl 2-methyl-6-oxohexanoate Polyphosphoric acid 130°C, 5h ~70% High regioselectivity Requires high temperature
Enolate cyclization Methyl 2-methyl-6-oxohexanoate LDA, THF -78°C to RT, 2-4h 60-75% Good control Sensitive to moisture
Oxidative cyclization Methyl 2-methyl-6-hexenoate KMnO₄ RT, aqueous ~65% Functionalized derivatives Overoxidation risk
Hydrogenation Precursors with hydroxyl groups Pd/C, H₂ RT, 6-12h Variable Versatile Less selective

Research Discoveries and Data Insights

  • Mechanistic Understanding : Recent studies confirm that cyclization proceeds via intramolecular aldol or Michael-type additions, with the reaction pathway heavily influenced by the nature of the starting material and reaction conditions (see,,).
  • Yield Optimization : Use of microwave-assisted synthesis and flow chemistry has shown promise in improving yields and reducing reaction times.
  • Structural Confirmation : NMR, HR-MS, and X-ray crystallography consistently validate the structure of the synthesized This compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-methyl-5-oxocyclohexane-1-carboxylic acid.

    Reduction: 2-methyl-5-hydroxycyclohexane-1-carboxylate.

    Substitution: 2-methyl-5-oxocyclohexane-1-carboxamide (with amines) or 2-methyl-5-oxocyclohexane-1-thioester (with thiols).

Scientific Research Applications

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a building block in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Terpenoid Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Molecular Formula : C₂₁H₃₀O₂
Key Differences :

  • Features a diterpene backbone with a methyl ester group, contrasting with the simpler cyclohexane structure of the target compound.
  • Applications: Commonly found in plant resins (e.g., Austrocedrus chilensis) and used in fragrances or antimicrobial agents .

Aromatic Esters (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate)

Molecular Formula: C₁₀H₉NO₂S Key Differences:

  • Incorporates a benzothiophene ring system instead of a cyclohexane ring.
  • Functional Groups: Amino and ester groups enable diverse reactivity in pharmaceutical intermediates .

Functional Group Variations

Methyl Salicylate

Molecular Formula : C₈H₈O₃
Key Differences :

  • Aromatic ortho-hydroxybenzoate ester with analgesic properties, contrasting with the alicyclic ketone-ester structure of the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications/Notes
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate C₉H₁₄O₃ 170.21 Methyl ester, ketone, methyl Cyclohexane ring Synthetic intermediate
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate C₁₀H₁₆O₃ 184.23 Ethyl ester, ketone, methyl Cyclohexane ring Lipophilic analog
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 Methyl ester, diterpene Polycyclic diterpene skeleton Resin component, antimicrobial
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 Methyl ester, benzothiophene Aromatic heterocycle Pharmaceutical synthesis

Research Findings and Implications

  • Substituent Effects : The replacement of methyl with ethyl esters (e.g., in CID 458119) enhances lipophilicity, which may improve bioavailability in drug design .
  • Structural Complexity: Terpenoid esters (e.g., sandaracopimaric acid methyl ester) demonstrate broader biological activity due to their polycyclic frameworks, whereas simpler cyclohexane derivatives like the target compound are more suited for mechanistic studies in organic chemistry .

Biological Activity

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a carboxylate group and a ketone. Its molecular formula is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. The presence of the methyl group at the 2-position is significant as it influences the compound's reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may function as an intermediate in the synthesis of TRPA1 antagonists, which are being explored for their potential in pain management and other therapeutic applications.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, disrupting their normal function.
  • Receptor Modulation: It could influence receptor activity, leading to altered biochemical pathways.

Biological Activity

Studies have shown that this compound exhibits various biological activities, including antimicrobial and antiparasitic effects. For instance, it has been reported to inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
AntiparasiticActivity against P. falciparum
Enzyme InteractionBinding to enzyme active sites

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial strains, highlighting its potential as a natural antimicrobial agent .
  • Antiparasitic Properties : Research focusing on antiplasmodial activity revealed that derivatives of this compound exhibited substantial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations .
  • Pharmacological Applications : The compound has been explored as a precursor for synthesizing TRPA1 antagonists, which are being investigated for their role in pain relief therapies. This application underscores its relevance in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-methyl-5-oxocyclohexane-1-carboxylate, and how can experimental parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or esterification reactions. Key steps include:

  • Cyclization : Reacting substituted cyclohexanone derivatives with methylating agents under acidic or basic conditions. Temperature control (e.g., 60–80°C) and solvent selection (e.g., THF or DCM) are critical for yield optimization .
  • Esterification : Using methyl chloride or dimethyl carbonate to introduce the methyl ester group. Catalysts like DMAP or pyridine enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity (>95%) .

Q. How can the structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl groups at C2 and C5, ester carbonyl at C1). Chemical shifts for the cyclohexane ring protons typically range from δ 1.2–2.8 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms the bicyclic structure. Hydrogen bonding and torsion angles are critical for validating spatial arrangements .

Q. What stability considerations are essential during storage and handling in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the ketone group.
  • Handling : Use glove boxes or fume hoods to avoid moisture absorption, which can hydrolyze the ester group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the carbonyl group at C5 shows high electrophilicity (LUMO energy ≈ –1.8 eV) .
  • MD Simulations : Assess solvent effects (e.g., polar aprotic solvents stabilize transition states) and steric hindrance from the methyl group at C2 .

Q. How can contradictory data in reaction yields (e.g., 40% vs. 70%) be resolved across published studies?

  • Methodological Answer :

  • Reproducibility Protocols : Follow standardized reporting (e.g., Beilstein Journal guidelines) to detail reaction conditions (temperature, solvent purity, catalyst batch).
  • Control Experiments : Replicate studies with inert atmosphere (e.g., N2_2) to isolate oxygen-sensitive intermediates .

Q. What strategies differentiate the biological activity of this compound from structurally similar analogs?

  • Methodological Answer :

  • SAR Studies : Compare analogs using:
CompoundStructural FeatureBioactivity (IC50_{50})Reference
Methyl 5-oxocyclohexane-1-carboxylateLacks C2 methyl group120 µM (Enzyme X)
This compoundC2 methyl enhances steric bulk45 µM (Enzyme X)
  • Enzyme Assays : Use fluorescence polarization or SPR to quantify binding affinity changes induced by the C2 methyl group .

Data-Driven Research Challenges

Q. How can high-throughput screening (HTS) pipelines identify novel applications for this compound in drug discovery?

  • Methodological Answer :

  • HTS Workflow :

Library Preparation : Combine the compound with diverse targets (e.g., kinases, GPCRs) in 384-well plates.

Automated Assays : Use fluorescence-based readouts (e.g., ATPase activity) to screen 10,000+ conditions/day.

Hit Validation : Confirm activity via dose-response curves (pIC50_{50} values) and counter-screens against known inhibitors .

Q. What role does the compound play in asymmetric catalysis, and how can enantiomeric excess (ee) be optimized?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Jacobsen catalysts to induce asymmetry during cyclization.
  • HPLC Analysis : Chiralpak columns (e.g., AD-H) measure ee (>90% achievable with optimized catalysts) .

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